Methyl 3-(3-chloro-2-methylphenyl)propiolate
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Overview
Description
Methyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound with the molecular formula C11H9ClO2 It is a derivative of propiolic acid and features a chloro-substituted methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-chloro-2-methylphenyl)propiolate can be synthesized through several methods. One common approach involves the esterification of 3-(3-chloro-2-methylphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-2-methylphenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
Methyl 3-(3-chloro-2-methylphenyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-(3-chloro-2-methylphenyl)propiolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and methyl groups influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Similar Compounds
- Methyl phenylpropiolate
- Ethyl phenylpropiolate
- Methyl propiolate
Uniqueness
Methyl 3-(3-chloro-2-methylphenyl)propiolate is unique due to the presence of the chloro and methyl groups on the phenyl ring. These substituents significantly alter its chemical properties and reactivity compared to similar compounds, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl 3-(3-chloro-2-methylphenyl)propiolate is an organic compound classified under propiolates, recognized for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including its interactions with biological targets, potential therapeutic effects, and toxicity profiles.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring attached to a propiolate moiety. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. The chemical structure can be represented as follows:
- Chemical Formula : C11H10ClO2
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. The compound's reactivity is influenced by its electronic properties due to the chloro substitution, which may enhance interactions with enzymes or receptors. Such studies aim to elucidate how this compound interacts at a molecular level, influencing its therapeutic potential or toxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antioxidant Activity : Compounds similar in structure have been tested for antioxidant properties using methods like DPPH radical scavenging assays. These studies indicate that structural modifications can enhance antioxidant capacity, which may be relevant for this compound .
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Cytotoxicity Assays : Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The cytotoxicity is often measured using MTT assays to determine cell viability .
Compound Cell Line IC50 (μM) A U-87 50 B MDA-MB-231 100 - Toxicity Profiles : Investigations into the toxicity of related compounds have revealed potential phytotoxic effects on various plant species, indicating that this compound may also exhibit similar properties .
Summary of Findings
The biological activity of this compound appears promising based on its structural characteristics and the behavior of related compounds. Key findings include:
- Reactivity : Enhanced due to chloro substitution.
- Antimicrobial Potential : Likely effective based on structural analogs.
- Cytotoxic Effects : Similar compounds show significant activity against cancer cells.
- Phytotoxicity : Potential adverse effects on plant life.
Properties
Molecular Formula |
C11H9ClO2 |
---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
methyl 3-(3-chloro-2-methylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9ClO2/c1-8-9(4-3-5-10(8)12)6-7-11(13)14-2/h3-5H,1-2H3 |
InChI Key |
OVAWSURKIZNZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#CC(=O)OC |
Origin of Product |
United States |
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